![molecular formula C21H32O3S2Si2 B14621430 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol CAS No. 58952-73-1](/img/structure/B14621430.png)
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol is a chemical compound characterized by the presence of trimethylsilyl groups and phenyl sulfanyl groups attached to a propan-2-ol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol typically involves the reaction of 2-[(trimethylsilyl)oxy]phenyl sulfanyl derivatives with a propan-2-ol precursor. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or tetrahydrofuran, and a catalyst to facilitate the reaction. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, and may include additional steps such as purification by column chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl groups to thiols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols.
Wissenschaftliche Forschungsanwendungen
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Wirkmechanismus
The mechanism of action of 1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol involves its interaction with molecular targets such as enzymes or receptors. The trimethylsilyl groups may enhance the compound’s stability and facilitate its interaction with specific biological molecules. The sulfanyl groups can participate in redox reactions, influencing the compound’s activity and effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Ethyl 1,3-bis(trimethylsilyl) 2-((trimethylsilyl)oxy)propane-1,2,3-tricarboxylate
- 2-(Trimethylsilyl)ethanol
- Trimethylsilyl 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-2-propenoate
Uniqueness
1,3-Bis({2-[(trimethylsilyl)oxy]phenyl}sulfanyl)propan-2-ol is unique due to the presence of both trimethylsilyl and phenyl sulfanyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
58952-73-1 |
|---|---|
Molekularformel |
C21H32O3S2Si2 |
Molekulargewicht |
452.8 g/mol |
IUPAC-Name |
1,3-bis[(2-trimethylsilyloxyphenyl)sulfanyl]propan-2-ol |
InChI |
InChI=1S/C21H32O3S2Si2/c1-27(2,3)23-18-11-7-9-13-20(18)25-15-17(22)16-26-21-14-10-8-12-19(21)24-28(4,5)6/h7-14,17,22H,15-16H2,1-6H3 |
InChI-Schlüssel |
YEZLRRWVHFOBMZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OC1=CC=CC=C1SCC(CSC2=CC=CC=C2O[Si](C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


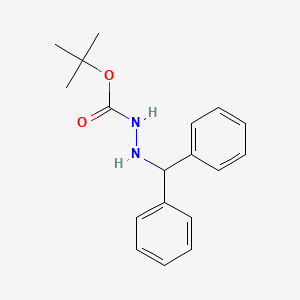
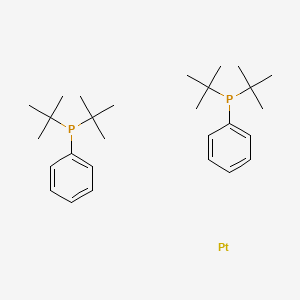

![Propanedioic acid, [2-oxo-1-(phenylmethyl)-3-pyrrolidinyl]-, diethyl ester](/img/structure/B14621358.png)
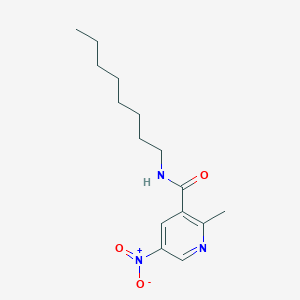
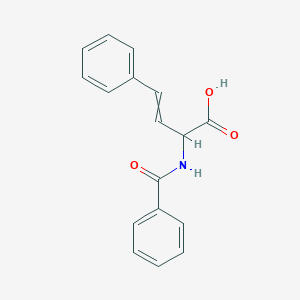
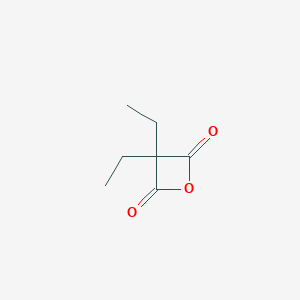
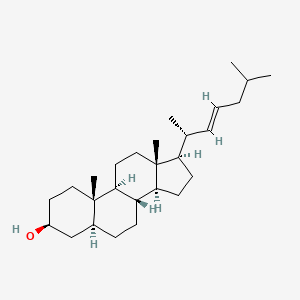
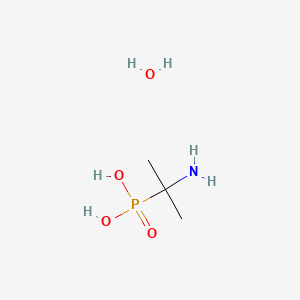

![[1,3]Oxazolo[4,5-c][1,6]naphthyridin-2(3H)-one](/img/structure/B14621410.png)
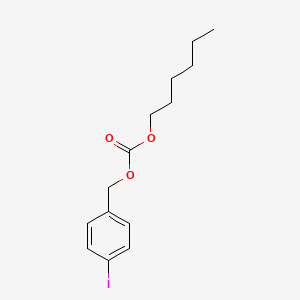
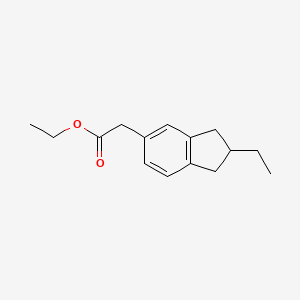
![3-Sulfanylidene-2,5-dihydro-[1,2,4]triazino[5,6-c]isoquinolin-6-one](/img/structure/B14621445.png)
